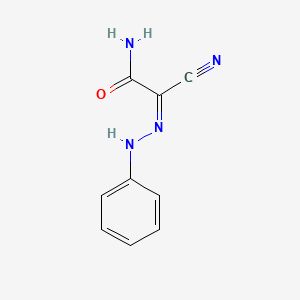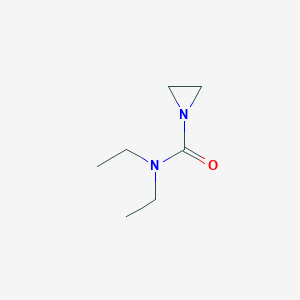
N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine
Descripción general
Descripción
N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine: is an organic compound with the molecular formula C11H17N3O2 . This compound is characterized by the presence of a nitrophenyl group attached to a propanediamine backbone, with two methyl groups on the nitrogen atom. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine typically involves the reaction of 2-nitroaniline with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol , and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 80-100°C , and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is typically purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine can undergo reduction reactions, where the nitro group is reduced to an amino group. Common reducing agents include in the presence of a such as .
Substitution: The compound can participate in substitution reactions, where the nitro group is replaced by other functional groups. This can be achieved using reagents like or .
Oxidation: Although less common, the compound can also undergo oxidation reactions, where the nitrogen atoms are oxidized to form . Common oxidizing agents include or .
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature.
Substitution: Sodium hydride, lithium aluminum hydride, tetrahydrofuran solvent, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid solvent, elevated temperature.
Major Products Formed:
Reduction: N1,N1-Dimethyl-N3-(2-aminophenyl)-1,3-propanediamine.
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: this compound N-oxide.
Aplicaciones Científicas De Investigación
N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors. It is used in assays to investigate enzyme inhibition and binding affinity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural properties make it a candidate for drug development, particularly in the field of and agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors , altering their activity and function. The nitrophenyl group plays a crucial role in its binding affinity, while the dimethyl groups provide steric hindrance, influencing its overall reactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting enzyme activity and modulating receptor function .
Comparación Con Compuestos Similares
- N1,N1-Dimethyl-N3-(5-methyl-2-nitrophenyl)-1,3-propanediamine
- N1,N1-Dimethyl-N3-(4-nitrophenyl)-1,3-propanediamine
- N1,N1-Dimethyl-N3-(3-nitrophenyl)-1,3-propanediamine
Comparison:
- N1,N1-Dimethyl-N3-(5-methyl-2-nitrophenyl)-1,3-propanediamine: This compound has a methyl group on the phenyl ring, which can influence its reactivity and binding properties. The presence of the methyl group can lead to steric hindrance, affecting its interaction with molecular targets.
- N1,N1-Dimethyl-N3-(4-nitrophenyl)-1,3-propanediamine: The nitro group is positioned at the para position, which can alter its electronic properties and reactivity. This positional change can affect its chemical behavior and potential applications.
- N1,N1-Dimethyl-N3-(3-nitrophenyl)-1,3-propanediamine: The nitro group is at the meta position, which can influence its reactivity and binding affinity. The meta position can lead to different steric and electronic effects compared to the ortho and para positions.
N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine stands out due to its unique structural properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
N',N'-dimethyl-N-(2-nitrophenyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13(2)9-5-8-12-10-6-3-4-7-11(10)14(15)16/h3-4,6-7,12H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZJXJSIUMJLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276875 | |
| Record name | N~1~,N~1~-Dimethyl-N~3~-(2-nitrophenyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21627-60-1 | |
| Record name | N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21627-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~1~-Dimethyl-N~3~-(2-nitrophenyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(Dimethylamino)propyl]-indole-3-acetamide](/img/structure/B3064810.png)







